molecular formula C34H63N5O9 B7823513 Pepstatin A CAS No. 39324-30-6

Pepstatin A

Cat. No.: B7823513
CAS No.: 39324-30-6
M. Wt: 685.9 g/mol
InChI Key: FAXGPCHRFPCXOO-LXTPJMTPSA-N
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Description

Pepstatin A is a potent inhibitor of aspartyl proteases, which are enzymes that break down proteins. It is a hexapeptide containing the unusual amino acid statine, with the sequence Isovaleryl-Valine-Valine-Statine-Alanine-Statine. This compound was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It has since been found to inhibit nearly all acid proteases with high potency, making it a valuable research tool and a common constituent of protease inhibitor cocktails .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pepstatin A is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the hexapeptide chain. The synthesis typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods: Industrial production of pepstatin involves fermentation processes using microbial sources such as Streptomyces species. The fermentation broth is then subjected to extraction and purification steps to isolate pepstatin. The purification process typically involves solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Pepstatin A primarily undergoes hydrolysis reactions due to its peptide nature. It is stable under acidic conditions but can be hydrolyzed by strong bases or proteolytic enzymes.

Common Reagents and Conditions:

    Hydrolysis: Strong bases like sodium hydroxide (NaOH) or proteolytic enzymes can hydrolyze pepstatin.

    Oxidation and Reduction: this compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.

Major Products Formed: The hydrolysis of pepstatin yields its constituent amino acids, including statine, valine, and alanine .

Scientific Research Applications

Pepstatin A has a wide range of applications in scientific research:

Mechanism of Action

Pepstatin A exerts its effects by forming a 1:1 complex with aspartyl proteases, thereby inhibiting their activity. The inhibitor binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition is highly selective for aspartyl proteases and does not affect other classes of proteases .

Comparison with Similar Compounds

Pepstatin A is unique due to its high potency and selectivity for aspartyl proteases. Similar compounds include:

    Chymostatin: Inhibits chymotrypsin-like serine proteases.

    Bestatin: Inhibits aminopeptidases.

    E-64: Inhibits cysteine proteases.

    AEBSF: Inhibits serine proteases

These compounds differ in their target proteases and mechanisms of inhibition, highlighting the specificity and uniqueness of pepstatin in inhibiting aspartyl proteases.

Properties

IUPAC Name

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)/t22-,23-,24-,25-,26-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGPCHRFPCXOO-LXTPJMTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046095
Record name Pepstatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26305-03-3, 39324-30-6
Record name Pepstatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pepstatin (nonspecific)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039324306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pepstatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pepstatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEPSTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Y2T27Q1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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